molecular formula C8H12O3 B15317970 Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

Cat. No.: B15317970
M. Wt: 156.18 g/mol
InChI Key: VAZGVQLVPLSTPX-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is a high-purity chemical building block specifically designed for advanced pharmaceutical research and drug discovery. This compound features a functionalized cyclobutane ring, a scaffold that is gaining significant attention for its favorable conformational and pharmacokinetic properties in the design of novel therapeutic agents . The primary research application of this compound is in the synthesis of innovative Arg-Gly-Asp (RGD)-mimetic integrin antagonists . The β3 integrin subfamily, particularly αvβ3 and αIIbβ3, are key targets in oncology due to their roles in cancer proliferation, metastatic dissemination, and tumor angiogenesis . This molecule serves as a core template, where the cyclobutane ring optimally orients key pharmacophores, enabling the development of dual αIIbβ3/αvβ3 antagonists. This approach has shown promise in creating more effective anticancer treatments, especially for tumors characterized by haematogenous metastasis, such as melanoma . The compact, saturated nature of the cyclobutane ring contributes to improved metabolic stability and predictable pharmacokinetics in resulting drug candidates . This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All handling and experiments must be conducted by trained professionals in accordance with applicable laboratory safety standards.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-11-8(10)7-4-6(5-7)2-3-9/h3,6-7H,2,4-5H2,1H3

InChI Key

VAZGVQLVPLSTPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is typically synthesized through an aldol condensation reaction between cyclobutanone and methyl acetoacetate. The reaction conditions often involve the use of a base catalyst, such as sodium hydroxide, in an aqueous or alcoholic medium. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It serves as a building block for the production of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the derivative and its intended use.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate with structurally related cyclobutane esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent at Position 3 Key Features
Methyl 3-oxocyclobutane-1-carboxylate 695-95-4 C₆H₈O₃ 128.13 Oxo (C=O) Simplest analog; used in photoredox synthesis
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate 1631027-18-3 C₇H₁₃NO₂ 143.18 Aminomethyl (NH₂CH₂) Basic amine functionality; versatile scaffold for lab use
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 13043-49-7 C₈H₁₄O₃ 158.20 Hydroxymethyl (HOCH₂) Ethyl ester; hydroxyl group enhances hydrophilicity
Methyl 3-methylenecyclobutane-1-carboxylate 15963-40-3 C₇H₁₀O₂ 126.15 Methylene (CH₂=CH) Unsaturated cyclobutane; used in polymer research
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate 1021735-42-1 C₁₂H₁₃BrO₂ 269.14 4-Bromophenyl Aromatic substituent; potential for cross-coupling reactions

Reactivity and Stability

  • Oxo vs. 2-Oxoethyl Groups: The direct oxo group (C=O) in Methyl 3-oxocyclobutane-1-carboxylate increases electrophilicity, making it reactive toward nucleophiles.
  • Aminomethyl Substituent: The amine in Methyl 3-(aminomethyl)cyclobutane-1-carboxylate confers basicity, enabling salt formation (e.g., hydrochloride salts) and pH-dependent solubility .
  • Methylene Substituent : The unsaturated methylene group in Methyl 3-methylenecyclobutane-1-carboxylate allows for Diels-Alder reactions or polymerization .

Biological Activity

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

1. Chemical Structure and Properties

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate features a cyclobutane ring, which contributes to its unique chemical properties. The presence of both keto and ester functional groups enhances its reactivity and potential interactions with biomolecules.

The biological activity of methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can undergo transformations that facilitate these interactions, leading to diverse biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting potential activity for methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate:

  • Antibacterial Activity : Compounds with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives tested against E. coli exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL, indicating strong antibacterial potential .
  • Antifungal Activity : The antifungal activity of related compounds has also been noted, with some showing MIC values in the range of 0.004 to 0.06 mg/mL against fungi like T. viride .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on similar compounds have demonstrated varying degrees of cytotoxicity against human cell lines (e.g., HepG2), with some showing low cytotoxicity (IC20 > 40 µM), which is favorable for further development .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study conducted on related cyclobutane derivatives revealed that modifications in the side chains significantly influenced their biological activities:

CompoundMIC (µM)IC20 (µM)Activity Type
Compound A6.3>80Antibacterial
Compound B2327Antibacterial
Compound C4.530Antibacterial

This table illustrates how variations in chemical structure can lead to enhanced antibacterial properties while maintaining low cytotoxicity .

5. Comparative Analysis with Similar Compounds

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives:

Compound NameStructure TypeNotable Activity
Ethyl 3-(2-oxopropyl)cyclobutane-1-carboxylateCyclobutane derivativeAntibacterial
Ethyl 3-(2-oxobutyl)cyclobutane-1-carboxylateCyclobutane derivativeAntifungal

These comparisons highlight the unique aspects of methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate's structure and its potential applications in drug development .

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